molecular formula C20H21BrN2O3 B296555 N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B296555
M. Wt: 417.3 g/mol
InChI Key: UQMZHXOELBSQPH-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BEME, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BEME is a pyrrolidine-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide may act as an inhibitor of the proteasome, which is a complex of proteins that plays a crucial role in the degradation of proteins in cells. By inhibiting the proteasome, N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide may prevent the degradation of important proteins in cells, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the proteasome. N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is that it has been synthesized through a multi-step process that yields high purity and high yields. This makes it suitable for use in lab experiments. However, one of the limitations of N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research could be to further investigate its mechanism of action. This could help to identify potential targets for cancer treatment. Another area of research could be to test N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in animal models of cancer to determine its efficacy in vivo. Additionally, N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide could be tested in combination with other anti-cancer drugs to determine if it has synergistic effects.

Synthesis Methods

The synthesis of N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction between 4-bromo-3-methoxyaniline and 4-ethylbenzoyl chloride to form 4-ethyl-N-(4-bromo-3-methoxyphenyl)benzamide. This compound is then reacted with pyrrolidine-2,5-dione to form N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been optimized to yield high purity and high yields.

Scientific Research Applications

N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment. N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-cancer properties and has been tested against various cancer cell lines. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

N-(4-bromo-3-methoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21BrN2O3/c1-3-13-4-7-16(8-5-13)23-12-14(10-19(23)24)20(25)22-15-6-9-17(21)18(11-15)26-2/h4-9,11,14H,3,10,12H2,1-2H3,(H,22,25)

InChI Key

UQMZHXOELBSQPH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Br)OC

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Br)OC

Origin of Product

United States

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